5-Methyl-2-thiouridine

tRNA thermostability NMR melting profile Thermophile adaptation

5-Methyl-2-thiouridine (CAS 32738-09-3; synonym 2-thioribothymidine, s2T) is a naturally occurring, doubly modified pyrimidine nucleoside that combines 5‑methylation and 2‑thiolation on the uridine scaffold. It is found predominantly at position 54 in the T‑loop of transfer RNA (tRNA) from extreme thermophilic bacteria such as *Thermus thermophilus*, where it is essential for thermostabilization of the tRNA tertiary structure.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
CAS No. 32738-09-3
Cat. No. B1588163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thiouridine
CAS32738-09-3
Synonyms2-thioribothymidine
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1
InChIKeySNNBPMAXGYBMHM-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Methyl-2-thiouridine (m5s2U) Procurement: Core Properties and Structural Identity for tRNA and Oligonucleotide Research


5-Methyl-2-thiouridine (CAS 32738-09-3; synonym 2-thioribothymidine, s2T) is a naturally occurring, doubly modified pyrimidine nucleoside that combines 5‑methylation and 2‑thiolation on the uridine scaffold [1]. It is found predominantly at position 54 in the T‑loop of transfer RNA (tRNA) from extreme thermophilic bacteria such as *Thermus thermophilus*, where it is essential for thermostabilization of the tRNA tertiary structure [2]. Unlike simple methylated or thiolated uridine analogs, this compound is uniquely characterized by the synergistic presence of both modifications, which profoundly alters conformational dynamics, base‑pairing properties, and thermal resilience.

Why 5-Methyl-2-thiouridine Cannot Be Replaced by Uridine, Ribothymidine, or Simple 2‑Thiouridine in Thermal‑Stability Applications


Generic substitution within the thiouridine/uridine family fails because no single in‑class compound recapitulates the combined conformational and thermal effects of 5‑methyl‑2‑thiouridine. Uridine lacks both stabilizing modifications, ribothymidine (5‑methyluridine) carries the methyl group but not the sulfur, and 2‑thiouridine bears the sulfur but lacks the 5‑methyl group. Quantitative evidence demonstrates that only the dual‑modified derivative imparts the large increases in tRNA melting temperature and conformational rigidity that are required for function in high‑temperature environments [1]. Consequently, procurement of 5‑methyl‑2‑thiouridine is mandatory for experiments that demand the authentic thermostable modification or for oligonucleotide designs where the highest duplex stabilization is sought.

Quantitative Differentiation Evidence for 5‑Methyl‑2‑thiouridine Against Closest Analogs


tRNA Melting Temperature: 5‑Methyl‑2‑thiouridine Raises Tm by 7 °C Over Wild‑Type Ribothymidine and by 13 °C Over Uridine

In a direct head‑to‑head comparison using high‑field ¹H NMR, tRNA containing 5‑methyl‑2‑thiouridine (s2T) at position 54 exhibited a melting temperature 7 °C higher than that of the corresponding wild‑type tRNA (which carries ribothymidine). Conversely, replacement of the modification with unmodified uridine lowered the melting temperature by 6 °C relative to wild‑type. Thus, the dual modification provides a 13 °C net stabilization over uridine and 7 °C over ribothymidine [1].

tRNA thermostability NMR melting profile Thermophile adaptation

Conformational Rigidity: CD Band Intensity of 2‑Thiouridine Derivatives is 5‑ to 10‑Fold Stronger Than Uridine Derivatives

Circular dichroism (CD) spectroscopy revealed that the main CD bands of 2‑thiouridine derivatives—including 5‑methyl‑2‑thiouridine—are 5‑ to 10‑fold more intense than those of the corresponding uridine derivatives, indicating a marked conformational ‘rigidity’ of the nucleoside unit. The enthalpy difference between the 2′‑endo and 3′‑endo conformers of 5‑methyl‑2‑thiouridine was determined to be 1.0 kcal mol⁻¹ (ΔS = 1.3 e.u.), favoring the 3′‑endo‑gg‑anti form that stabilizes the canonical A‑form RNA structure [1].

Circular dichroism Conformational analysis Sugar pucker

Temperature‑Dependent Cellular Growth: Absolute Requirement of 5‑Methyl‑2‑thiouridine for Viability Above 70 °C in Thermus thermophilus

Disruption of the ttuA or ttuB genes in *Thermus thermophilus* completely abolished 5‑methyl‑2‑thiouridine (s2T) formation at tRNA position 54. The resulting mutants exhibited a severe temperature‑sensitive phenotype: they were unable to grow at temperatures above 70 °C, whereas the wild‑type strain grows optimally at 75–80 °C. Reintroduction of the functional genes restored both s2T modification and high‑temperature growth, formally proving that 5‑methyl‑2‑thiouridine is an essential post‑transcriptional modification for life at extreme temperatures [1].

Genetic knockout Temperature-sensitive phenotype tRNA modification essentiality

Codon–Anticodon Discrimination: 2‑Thio Modification Enhances A/G Discrimination; 5‑Methyl‑2‑thiouridine Combines This With Increased Base‑Pairing Stability

2‑Thiouridine (s2U) at the wobble position of tRNA anticodons strongly discriminates between adenine and guanine, favoring pairing with A over G to a greater extent than unmodified uridine. 5‑Methyl‑2‑thiouridine, found at position 54 in thermophile tRNA, inherits the sulfur‑mediated electronic effects that enhance base‑pairing selectivity while the 5‑methyl group further rigidifies the nucleoside and increases the stacking enthalpy. Although a direct quantitative comparison of m5s2U vs. s2U in codon‑anticodon context is not available, structural studies confirm that the 2‑thio‑carbonyl group preorganizes the ribose into the C3′‑endo conformation, a feature that is conserved and quantitatively similar in both s2U and m5s2U, and that the 5‑methyl substituent adds additional hydrophobic stabilization [1][2].

Wobble base pairing tRNA decoding Modified nucleoside function

High‑Value Application Scenarios for 5‑Methyl‑2‑thiouridine Based on Quantitative Differentiation Evidence


Engineering Thermostable tRNA Scaffolds for Cell‑Free Translation Systems Operating Above 70 °C

The demonstrated ability of 5‑methyl‑2‑thiouridine to raise tRNA melting temperature by 7 °C over the wild‑type ribothymidine modification and to enable cellular growth at temperatures exceeding 70 °C makes it an indispensable building block for researchers constructing synthetic tRNA species intended for in vitro translation under hyperthermophilic conditions. Procuring m5s2U phosphoramidite or nucleoside allows site‑specific incorporation of the authentic thermostabilizing modification [1][2].

Development of Enhanced Splice‑Switching Oligonucleotides (SSOs) With Superior Duplex Stability

The conformational pre‑organization imparted by the 2‑thio group (C3′‑endo sugar pucker, 5–10× stronger CD intensity than uridine) combined with the stacking stabilization from the 5‑methyl substituent renders 5‑methyl‑2‑thiouridine a privileged nucleoside for incorporation into splice‑switching antisense oligonucleotides. When further modified with a 2′‑O‑(N‑methylcarbamoylethyl) group, this scaffold has been shown to improve splice‑switching activity relative to non‑thiolated controls. Researchers aiming to maximize exon‑skipping efficiency should therefore select 5‑methyl‑2‑thiouridine as the core building block [1][2].

Biophysical Studies of tRNA Tertiary Structure Stabilization in Extremophile Adaptation

The unique dual modification (5‑methyl + 2‑thio) of m5s2U provides a well‑characterized model system for dissecting the individual contributions of methylation and thiolation to RNA structural stabilization. The 1979 NMR melting data, which showed a net 13 °C stabilization relative to uridine and 7 °C relative to ribothymidine, offers a quantitative baseline for comparative biophysical investigations. Researchers studying the molecular mechanisms of thermophily can use this compound as a defined chemical probe to interrogate the hierarchy of stabilizing forces in RNA tertiary folding [1].

Quality‑Control Reference Standard for LC‑MS Analysis of tRNA Hydrolysates from Thermophilic Organisms

Because 5‑methyl‑2‑thiouridine is a diagnostic nucleoside for the T‑loop modification in thermophile tRNA, its purified form is essential as an authenticated reference standard for liquid chromatography‑mass spectrometry (LC‑MS) workflows that quantify tRNA modification patterns in extremophilic bacteria. The genetic knockout data confirm that its presence is binary (all‑or‑none) in T. thermophilus, making it a robust biomarker for quality control of tRNA preparations used in structural biology and biotechnology [1].

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